![molecular formula C14H12N2O B2935517 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile CAS No. 88486-02-6](/img/structure/B2935517.png)
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
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Description
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile, also known as HPAA, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is commonly used in scientific research applications. HPAA has been shown to exhibit significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Scientific Research Applications
Sonication in Non-radical Reactions
Sonication effects on non-radical reactions were explored by Tuulmets et al. (2014), focusing on hydrolysis in acetonitrile-water mixtures. They found significant kinetic sonication effects at sound intensities presumably not inducing cavitation, providing experimental evidence of ultrasound's kinetic effects without cavitation (Tuulmets et al., 2014).
Synthesis of Hydroxytyrosol
Ruíz-Gutiérrez et al. (2000) described a method for measuring hydroxytyrosol in plasma, a compound present in olive oil with cardiovascular benefits. They used acetonitrile for extraction and analysis, highlighting its utility in pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).
Synthesis of Benzofuranones
Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles, transforming them into benzofuranones. This showcases the compound's versatility in synthesizing useful organic structures (Wu et al., 2014).
Kinetic Sonication Effects in Aqueous Solutions
Piiskop et al. (2013) examined the kinetics of hydrolysis under ultrasonic irradiation in aqueous acetonitrile solutions. They noted significant kinetic sonication effects, contributing to a deeper understanding of reaction dynamics in mixed solvents (Piiskop et al., 2013).
Bioactive Secondary Metabolites Studies
Chapla et al. (2014) isolated new natural products, including 2-hydroxy-alternariol, from Phomopsis sp., an endophytic fungus. Their study highlighted the role of acetonitrile in isolating bioactive compounds from natural sources (Chapla et al., 2014).
Fluorescent Labeling Reagents
Nakaya et al. (1999) discussed using a naphthalimide derivative in acetonitrile as a fluorescent labeling reagent, illustrating the application of acetonitrile in enhancing detection sensitivity in biochemical analysis (Nakaya et al., 1999).
properties
IUPAC Name |
2-anilino-2-(4-hydroxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMXIXLPVQUNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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